molecular formula C6H7BrN2O B3247130 4-bromo-3-cyclopropyl-1H-pyrazol-5-ol CAS No. 1808396-27-1

4-bromo-3-cyclopropyl-1H-pyrazol-5-ol

Cat. No.: B3247130
CAS No.: 1808396-27-1
M. Wt: 203.04
InChI Key: KWOSDCMKVDIIDH-UHFFFAOYSA-N
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Scientific Research Applications

4-bromo-3-cyclopropyl-1H-pyrazol-5-ol has diverse applications in scientific research:

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-cyclopropyl-1H-pyrazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-cyclopropyl-1H-pyrazol-5-ol with bromine in the presence of a suitable solvent . The reaction conditions often include moderate temperatures and the use of catalysts to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes the formation of the pyrazole ring followed by selective bromination and cyclopropylation. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-cyclopropyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, pyrazolones, and fused heterocyclic compounds. These products have significant applications in pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-3-cyclopropyl-1H-pyrazol-5-ol is unique due to the presence of both the bromine and cyclopropyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-5-cyclopropyl-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c7-4-5(3-1-2-3)8-9-6(4)10/h3H,1-2H2,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOSDCMKVDIIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=O)NN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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